4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a useful research compound. Its molecular formula is C10H7ClN4 and its molecular weight is 218.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target dna, intercalating into the dna structure
Mode of Action
It is suggested that similar compounds can intercalate into dna, disrupting its structure and function . This interaction with DNA could lead to changes in cellular processes, potentially contributing to its observed effects.
Result of Action
Similar compounds have been found to exhibit cytotoxicity, suggesting that they may induce cell death . This could be a result of the compound’s potential interaction with DNA and disruption of essential cellular processes.
Biochemical Analysis
Biochemical Properties
4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline interacts with various biomolecules in biochemical reactions . It has been synthesized via aromatic nucleophilic substitution with different amines and triazole-2-thiol . The compound has shown promising antiviral activity and exhibits antibacterial and/or antifungal activities .
Cellular Effects
The effects of this compound on cells have been studied in the context of its cytotoxicity . Most of the tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml . It has also been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have been performed to investigate the binding modes of the compound with the DNA active site .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits cytotoxicity at certain concentrations .
Properties
IUPAC Name |
4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c1-6-13-14-10-9(11)12-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXIBZROUGENCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377662 | |
Record name | 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91895-39-5 | |
Record name | 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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